molecular formula C19H18Cl2N4O2 B12172746 N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide

N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide

Cat. No.: B12172746
M. Wt: 405.3 g/mol
InChI Key: VHFJBCKFUNLZLE-SEKXJNOLSA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide is a synthetic organic compound characterized by the presence of two chlorophenyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide typically involves a condensation reaction between 4-chlorobenzaldehyde and pentanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chlorophenyl)methylidene]-2-propanamine
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N-[(E)-(4-chlorophenyl)methylideneamino]-N’-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups and the pentanediamide backbone contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18Cl2N4O2

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H18Cl2N4O2/c20-16-8-4-14(5-9-16)12-22-24-18(26)2-1-3-19(27)25-23-13-15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12-,23-13+

InChI Key

VHFJBCKFUNLZLE-SEKXJNOLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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